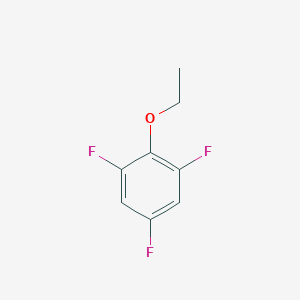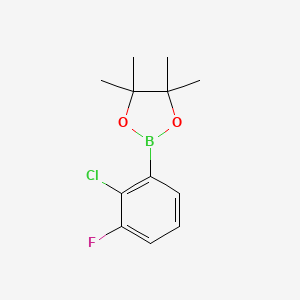
2-Chloro-3-fluorophenylboronic acid pinacol ester
Übersicht
Beschreibung
2-Chloro-3-fluorophenylboronic acid pinacol ester is a type of boronate ester. Boronate esters, such as phenylboronic acid pinacol ester, are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . They are highly valuable building blocks in organic synthesis .
Synthesis Analysis
The synthesis of boronic esters like 2-Chloro-3-fluorophenylboronic acid pinacol ester often involves catalytic protodeboronation of alkyl boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-fluorophenylboronic acid pinacol ester is represented by the empirical formula C12H16BClO2 . The molecular weight of this compound is 238.52 .Chemical Reactions Analysis
Boronic esters like 2-Chloro-3-fluorophenylboronic acid pinacol ester are involved in various chemical reactions. They are used in the Suzuki–Miyaura coupling of various aryl iodides . They can also undergo catalytic protodeboronation, a process that is not well developed .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
The compound is used as a reagent in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
The compound can undergo protodeboronation, a process that involves the removal of the boron moiety from the molecule . This process is particularly useful when the boron moiety needs to be removed at the end of a sequence .
Anti-Markovnikov Hydromethylation of Alkenes
The compound can be used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable transformation that allows for the addition of a hydrogen and a methyl group across a carbon-carbon double bond .
Synthesis of Indolizidine
The compound can be used in the synthesis of indolizidine, a type of alkaloid . The protodeboronation of the compound was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Purification
The compound can be purified using a chromatographic method developed specifically for pinacol boronic esters . This method involves the impregnation of silica gel with boric acid and is effective for both thin layer chromatography (TLC) and flash column chromatography .
Building Blocks in Organic Synthesis
Organoboron compounds, such as “2-Chloro-3-fluorophenylboronic acid pinacol ester”, are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups, expanding the scope of boron chemistry .
Wirkmechanismus
Target of Action
2-Chloro-3-fluorophenylboronic acid pinacol ester is a type of organoboron compound . The primary targets of this compound are the carbon atoms in organic molecules during carbon-carbon bond formation reactions, such as the Suzuki–Miyaura coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling reaction . In this process, the boron atom in the compound transfers the attached organic group (in this case, the 2-chloro-3-fluorophenyl group) to a metal catalyst, typically palladium . This results in the formation of a new carbon-carbon bond.
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by this compound, is a part of a broader biochemical pathway involving the synthesis of complex organic molecules . The newly formed carbon-carbon bonds can lead to the creation of a wide range of functional groups, enabling the synthesis of diverse organic compounds .
Pharmacokinetics
It’s known that boronic esters, in general, are relatively stable and resistant to protodeboronation . This stability can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules . This can have various molecular and cellular effects, depending on the specific molecules synthesized.
Action Environment
The action of 2-Chloro-3-fluorophenylboronic acid pinacol ester can be influenced by various environmental factors. For instance, the pH level can significantly influence the rate of hydrolysis of boronic esters . Additionally, the compound’s stability and efficacy can be affected by air and moisture .
Safety and Hazards
Boronic esters can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing dust or mist, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Boronic esters like 2-Chloro-3-fluorophenylboronic acid pinacol ester have potential applications in the synthesis of various derivatives. For example, phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives . Furthermore, 3-Cyano aryl/heteroaryl derivatives can be synthesized by forming a C−C bond via palladium-catalyzed Suzuki-Miyaura reaction .
Eigenschaften
IUPAC Name |
2-(2-chloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClFO2/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(15)10(8)14/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKUFCKSUHVAEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





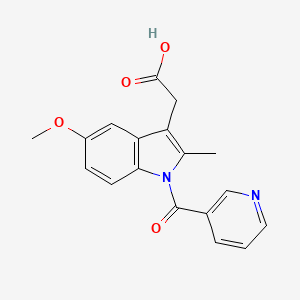
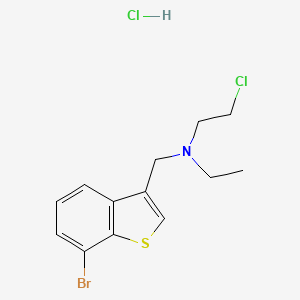
![2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B3348355.png)
![2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B3348360.png)
![(3-Chloroimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B3348383.png)
![Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]-](/img/structure/B3348386.png)

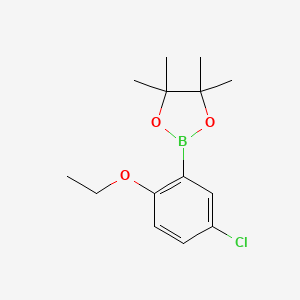

![6-Methoxyimidazo[1,2-b]pyridazin-3-amine](/img/structure/B3348413.png)
